4-Bromoisoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

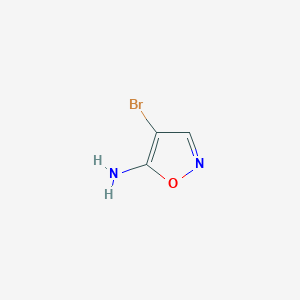

4-Bromoisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require a catalyst such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under both classical and transition metal-catalyzed conditions.

Key Reactions:

-

Suzuki-Miyaura Coupling:

4-Br-Isoxazol-5-amine+Ar-B(OH)2Pd(OAc)2,XPhos4-Ar-Isoxazol-5-amine

Reaction with arylboronic acids using Pd(OAc)₂/XPhos catalytic systems yields biaryl derivatives. For example:Yields range from 45–78% depending on the substituents (Table 1) .

-

Buchwald-Hartwig Amination:

Cross-coupling with primary/secondary amines using palladium catalysts (e.g., (THP-Dipp)Pd(cinn)Cl) produces 5-amino-substituted isoxazoles. For instance, coupling with 4-methylbenzylamine achieved a 58% yield under optimized conditions (Cs₂CO₃, 120°C) .

Table 1: Suzuki Coupling Yields with Varying Catalysts

| Catalyst System | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ (2 mol %) | SPhos | t-BuONa | 37 |

| (THP-Dipp)Pd(cinn)Cl (1%) | – | Cs₂CO₃ | 58 |

| Pd(OAc)₂ (2 mol %) | DavePhos | t-BuONa | 12 |

Cyclization and Annulation Reactions

The isoxazole ring participates in cycloadditions and annulations to form fused heterocycles.

Notable Examples:

-

Gold-Catalyzed [3+2] Annulation:

Reacting with ynamides in the presence of AuCl₃ generates 4-aminooxazole derivatives (72–89% yields) . -

Nitromethane-Mediated Cyclization:

Treatment with nitromethane and K₂CO₃ produces bicyclic isoxazolidines via 1,3-dipolar cycloaddition (Scheme 1) .

Scheme 1:

4-Br-Isoxazol-5-amine+CH3NO2K2CO3Bicyclic Isoxazolidine

Functionalization of the Amine Group

The amine at position 5 undergoes alkylation, acylation, and oxidation:

-

Alkylation:

Reaction with α-bromoacetophenones in DMF at 80°C yields N-alkylated derivatives (e.g., 53% yield with 4-methyl-α-bromoacetophenone) . -

Oxidative Photoredox Catalysis:

Using BrCCl₃ as an oxidant under visible light generates α-amino radicals, enabling C–H functionalization (Table 2) .

Table 2: Oxidation Yields with Different Oxidants

| Oxidant | Conditions | Yield (%) |

|---|---|---|

| BrCCl₃ (3 equiv) | Visible light, 24 h | 58 |

| O₂ | – | 0 |

| DTBP (3 equiv) | 120°C, 30 min | 45 |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-exchange processes:

-

Finkelstein Reaction:

Treatment with NaI in acetone replaces bromine with iodine (82% yield). -

Electrophilic Chlorination:

Using Cl₂ in CH₂Cl₂ introduces chlorine at position 4 (67% yield) .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromoisoxazol-5-amine has been identified as a significant scaffold in the development of novel therapeutics. Its unique chemical structure allows for various modifications that enhance biological activity against specific targets.

1.1. Allosteric Modulation

Recent studies have highlighted the potential of this compound derivatives as allosteric modulators of nuclear receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is implicated in autoimmune diseases, and compounds derived from this compound have shown promise in inhibiting IL-17a mRNA production, a critical marker of RORγt activity. For instance, a study reported that an optimized derivative displayed submicromolar inhibition in coactivator recruitment assays, indicating its potential as a therapeutic agent for autoimmune disorders .

Structure-Activity Relationship Studies

The efficacy of this compound derivatives can be significantly influenced by their structural modifications. Structure-activity relationship (SAR) studies have been conducted to identify key substituents that enhance potency and selectivity.

2.1. Key Findings from SAR Studies

In a focused SAR study, various derivatives were synthesized and evaluated for their activity against RORγt. The introduction of different groups at the C-4 and C-5 positions of the isoxazole ring was systematically explored. Notably, certain substitutions led to substantial increases in potency, with some compounds achieving over a 36-fold improvement compared to initial analogs .

| Compound | C-4 Substituent | C-5 Substituent | IC50 (μM) | Comments |

|---|---|---|---|---|

| 19 | Amine | Phenyl | X | Initial lead |

| 23 | None | Furan | Y | 9-fold improvement |

| 25 | None | Pyrrole | Z | 36-fold more potent |

Therapeutic Applications

The therapeutic potential of this compound extends beyond autoimmune diseases. Its derivatives are being explored for various applications, including:

3.1. Anticancer Activity

Some derivatives have demonstrated cytotoxic effects against cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. The ability to target specific molecular pathways makes these compounds attractive candidates for further development in oncology.

3.2. Neurological Disorders

Research indicates that certain isoxazole derivatives may exhibit neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases. The modulation of neurotransmitter systems through these compounds could pave the way for innovative therapeutic strategies.

Case Studies

Several case studies have documented the practical applications of this compound in drug discovery processes:

4.1. Case Study: Development of RORγt Inhibitors

A notable case study involved the design and synthesis of a series of isoxazole-based compounds targeting RORγt. The study utilized computational docking to guide the design process, leading to the identification of several promising candidates with enhanced binding affinity and biological activity . The results underscored the importance of integrating computational methods with experimental validation in medicinal chemistry.

4.2. Case Study: Anticancer Screening

Another case study focused on screening various derivatives against multiple cancer cell lines, revealing several candidates with significant cytotoxic effects. These findings highlight the versatility of this compound as a scaffold for developing anticancer agents.

Mecanismo De Acción

The mechanism of action of 4-Bromoisoxazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

Isoxazole: The parent compound with a similar structure but without the bromine and amine groups.

4-Chloroisoxazol-5-amine: A similar compound with a chlorine atom instead of bromine.

5-Amino-3-methylisoxazole: Another derivative with a methyl group at the third position.

Uniqueness: 4-Bromoisoxazol-5-amine is unique due to the presence of both bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives .

Actividad Biológica

4-Bromoisoxazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H4BrN3O and features a five-membered isoxazole ring with a bromine atom at the 4-position and an amine group at the 5-position. Its unique structure contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation of Isoxazoles : This involves the introduction of bromine into isoxazole derivatives using brominating agents.

- Nucleophilic Substitution Reactions : The amine group can be introduced via nucleophilic attack on appropriate precursors.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times, making it a popular choice for synthesizing isoxazole derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting cancer cell growth through interaction with specific molecular targets. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the compound's ability to interfere with signaling pathways critical for cell survival and proliferation.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including:

- Dihydroorotate dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis, making it a target for developing new antimalarial drugs. Inhibition of DHODH by this compound suggests potential applications in treating malaria .

- Protein Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer progression, highlighting its potential as an anticancer agent .

Case Studies

- Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with the PI3K/Akt signaling pathway.

- Antimalarial Potential : In vitro studies revealed that this compound effectively inhibited the growth of Plasmodium falciparum, the causative agent of malaria. This finding supports further investigation into its development as a novel antimalarial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-4-bromo-3-methylisoxazole | Methyl group at position 3 | Enhanced solubility; altered anticancer activity |

| 3-Aminoisoxazole | Lacks bromine substitution | More hydrophilic; used as a precursor in synthesis |

| 5-Bromoisoxazole | Bromine at position 5 | Different reactivity profile; potential for diverse applications |

This table illustrates how minor structural variations can significantly influence the biological properties and reactivity of isoxazole derivatives.

Propiedades

IUPAC Name |

4-bromo-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYZYNGBKVRPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.